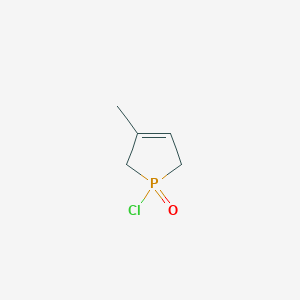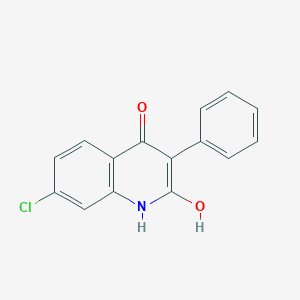![molecular formula C16H15NO3 B7774485 7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one](/img/structure/B7774485.png)
7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one is a complex organic compound with a unique structure that includes a pyridoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyridoindole core, followed by acetylation and hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, 7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
作用机制
The mechanism of action of 7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 8-acetyl-7-hydroxy-4-methyl coumarin
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Compared to similar compounds, 7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6(10H)-one stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
7-acetyl-8-hydroxy-10,10-dimethylpyrido[1,2-a]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-9(18)14-12(19)8-13-16(2,3)10-6-4-5-7-11(10)17(13)15(14)20/h4-8,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWZPPRZFROYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C3=CC=CC=C3N2C1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-chloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7774405.png)
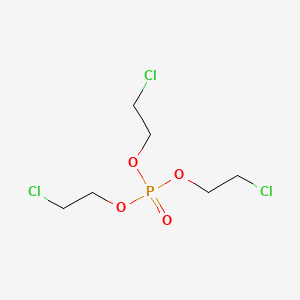
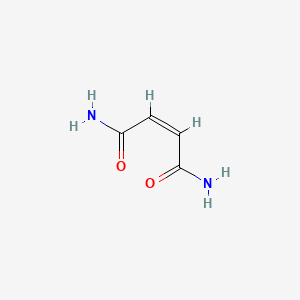
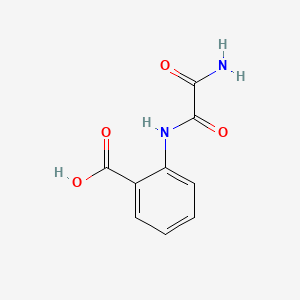
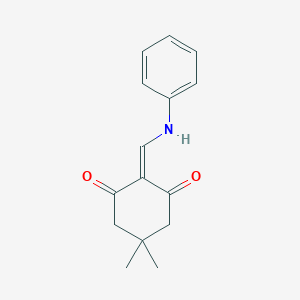
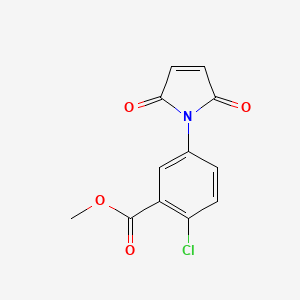
![[(2R)-1,2-dinaphthalen-2-ylpyrrolidin-2-yl]methanol](/img/structure/B7774441.png)
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B7774450.png)
![5-chloro-2-methyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7774451.png)
![2-[[(Z)-(2,4-dioxochromen-3-ylidene)methyl]amino]acetic acid](/img/structure/B7774471.png)

